Indole-5-carboxylic acid
Overview
Description
Indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. This compound is known for its crystalline, colorless nature and specific odor. This compound is used in various applications, including organic synthesis and biochemical research .
Scientific Research Applications
Indole-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
- Primary Targets : While specific targets for Indole-5-carboxylic acid may vary, it is known to interact with nuclear receptors and intestinal hormones .
- Role : By activating nuclear receptors and regulating intestinal hormones, this compound helps maintain intestinal homeostasis and impacts liver metabolism and immune responses .
Target of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: Indole-5-carboxylic acid can be synthesized through several methods. One common approach involves the selective deprotection of t-butyl ester, followed by in situ decarboxylation to yield the desired ketone . Another method includes the use of alkylzinc bromides with aryldiazonium tetrafluoroborates, subjected to microwave irradiation in the presence of chlorotrimethylsilane .
Industrial Production Methods: Industrial production of this compound often involves the electropolymerization process, which results in the formation of an electroactive polymer film of poly(this compound). This method has been investigated for its preventive action against mild steel corrosion .
Chemical Reactions Analysis
Types of Reactions: Indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form electroactive polymer films.
Reduction: Reduction reactions can modify the indole ring structure.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Sulfuric acid solutions are commonly used for oxidation reactions.
Substitution: Electrophilic substitution reactions often involve reagents like alkylzinc bromides and aryldiazonium salts.
Major Products:
Oxidation: Formation of electroactive polymer films.
Substitution: Various substituted indole derivatives.
Comparison with Similar Compounds
Indole-5-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth.
Indole-3-butyric acid: Another plant growth regulator with similar properties.
Indole-3-acetonitrile: An effective plant growth regulator with higher efficacy than indole-3-acetic acid.
Uniqueness: this compound is unique due to its ability to form electroactive polymer films and its diverse applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
1H-indole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENZCGNHSIMFJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
91201-83-1 | |
Record name | Poly(indole-5-carboxylic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91201-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80168218 | |
Record name | Indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1670-81-1 | |
Record name | 1H-Indole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1670-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indole-5-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001670811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.273 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of indole-5-carboxylic acid?
A1: The molecular formula of this compound is C9H7NO2, and its molecular weight is 161.16 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Several spectroscopic techniques are employed to characterize ICA, including:
- Fourier Transform Infrared Spectroscopy (FT-IR): Provides information about the functional groups present in the molecule, such as the characteristic peaks for carboxylic acid and indole moieties. [, , ]
- Nuclear Magnetic Resonance Spectroscopy (NMR): Elucidates the structure and connectivity of atoms within the molecule, offering insights into the chemical environment of protons and carbons. [, , , ]
- UV-Vis Spectroscopy: Reveals the electronic transitions within the molecule, providing information about its conjugation and potential for light absorption and emission. [, , ]
Q3: What is the thermal stability of this compound?
A3: Thermogravimetric analysis (TGA) has been used to study the thermal stability of ICA and its polymers. [] These studies provide information about the degradation temperature and thermal stability of the material.
Q4: How does this compound perform as a coating material?
A4: Research suggests that poly(this compound) (PICA) exhibits promising anti-corrosion properties for low nickel stainless steel (LNSS) in acidic environments. Electrochemical corrosion tests and surface analysis confirm its effectiveness as a protective coating. []
Q5: Can this compound be used in electrochemical energy storage devices?
A5: Yes, self-doped PICA has been investigated as a cathode material for rechargeable zinc-ion batteries. The polymer, when paired with a zinc anode in a suitable electrolyte, exhibits an open circuit voltage of 1.36 V and a specific capacity of 67 Ah kg-1. []
Q6: What are the electrochemical properties of this compound?
A6: ICA can be electrochemically polymerized to form poly(this compound) (PICA), a conducting polymer. [, , ] The electrochemical behavior of PICA films is influenced by factors such as the electrolyte composition, pH, and the presence of other substituted indoles.
Q7: How does the electrochemical behavior of poly(this compound) change upon prolonged cycling?
A7: Studies indicate that PICA undergoes significant structural and electrochemical changes upon prolonged redox cycling. This is attributed to the irreversible deprotonation of the carboxylic acid group during oxidation, leading to a shift in the electron transfer mechanism and changes in film morphology. []
Q8: Can poly(this compound) be used in biosensing applications?
A8: Yes, PICA and its nanocomposites have shown promise in electrochemical biosensing applications. For example, a PICA/reduced graphene oxide nanocomposite was successfully used to develop a label-free DNA hybridization sensor for detecting Klebsiella pneumoniae. [] Similarly, a PI-5-CA/C-SWCNTs/GCE-based immunosensor was developed for the sensitive detection of E. coli O157:H7. []
Q9: How do structural modifications of this compound affect its biological activity?
A9: Studies have explored the SAR of ICA derivatives, particularly focusing on their inhibitory activity against human cytosolic phospholipase A2α (cPLA2α). [, ] Introducing specific substituents, like 3-aryloxy-2-oxopropyl groups at the 1-position and modifications at the 3-position of the indole ring, significantly impacts cPLA2α inhibitory potency, metabolic stability, solubility, and bioavailability.
Q10: Does the chirality of this compound derivatives impact their biological activity?
A10: Yes, research on indazole-based cPLA2α inhibitors, structurally related to ICA, revealed that enantiomeric purity plays a crucial role in determining inhibitory potency. The S-enantiomer exhibited greater activity compared to the R-enantiomer. []
Q11: How can the stability and bioavailability of this compound derivatives be improved?
A11: Researchers are exploring different formulation strategies to enhance the stability, solubility, and bioavailability of ICA derivatives. [] These strategies include modifying the lipophilicity of the molecule and exploring different drug delivery systems.
Q12: What analytical methods are used to characterize and quantify this compound and its derivatives?
A12: Various analytical techniques are employed for the characterization and quantification of ICA and its derivatives. These include:
- Chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) are used to separate and identify compounds in complex mixtures, such as plant extracts. [, ]
- Electrochemical techniques like cyclic voltammetry and electrochemical impedance spectroscopy are used to study the redox properties of ICA and its polymers. [, , , ]
- Spectroscopic methods like UV-Vis, IR, and NMR are used for structural characterization. [, , , , , , ]
Q13: How are analytical methods validated for the analysis of this compound?
A13: Analytical method validation is crucial for ensuring the reliability and accuracy of data. Parameters such as accuracy, precision, specificity, linearity, range, detection limit, quantitation limit, robustness, and system suitability are evaluated during the validation process. []
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